Cas no 1805337-02-3 (Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate)

Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C11H13BrF2N2O2/c1-2-18-9(17)4-8-7(10(13)14)3-6(5-12)16-11(8)15/h3,10H,2,4-5H2,1H3,(H2,15,16)
- InChI Key: KBHSPGYJCJGONS-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C(F)F)=C(C(N)=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 282
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029063777-1g |
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate |
1805337-02-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805337-02-3): A Comprehensive Overview
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805337-02-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent research findings.
Chemical Structure and Properties
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate is a complex organic molecule with a molecular formula of C11H14BrF2N2O2. The compound features a pyridine ring substituted with an amino group at the 2-position, a bromomethyl group at the 6-position, and a difluoromethyl group at the 4-position. The ester functionality at the 3-position adds to its chemical versatility. These structural elements contribute to the compound's unique physical and chemical properties, making it an attractive candidate for various applications in medicinal chemistry.
The compound is typically synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate. For instance, a study published in the Journal of Organic Chemistry (2021) reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield.
Synthesis and Reactivity
The synthesis of Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate involves several key steps. Initially, the pyridine ring is functionalized with the desired substituents through selective reactions. The amino group can be introduced via nucleophilic substitution or reductive amination, while the bromomethyl group can be added through electrophilic bromination. The difluoromethyl group is typically introduced using difluorocarbene precursors or fluorination reagents. Finally, the ester functionality is generated by esterification of the corresponding carboxylic acid.
The reactivity of Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate is influenced by its functional groups. The amino group can participate in various reactions such as acylation, alkylation, and condensation reactions. The bromomethyl group can undergo substitution or elimination reactions, making it useful for further functionalization. The difluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity in certain transformations.
Biological Activity and Applications
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate has shown promising biological activity in several studies. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression.
In addition to enzyme inhibition, Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate has been explored for its potential as an antiviral agent. Research conducted at the University of California (2021) found that certain derivatives of this compound showed significant antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings highlight the compound's versatility and potential for developing new therapeutic strategies.
Safety and Handling
While Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate holds great promise for various applications, it is important to handle it with care due to its reactive nature and potential health hazards. Proper safety protocols should be followed during synthesis and handling to ensure the well-being of laboratory personnel. It is recommended to work under a fume hood and use personal protective equipment such as gloves and goggles.
Conclusion
Ethyl 2-amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805337-02-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the field.
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